1-(4-Iodophenyl)piperidin-2-one CAS number 385425-15-0
1-(4-Iodophenyl)piperidin-2-one CAS number 385425-15-0
An In-Depth Technical Guide to 1-(4-Iodophenyl)piperidin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Iodophenyl)piperidin-2-one (CAS No. 385425-15-0) is a pivotal chemical intermediate whose value is anchored in its unique bifunctional architecture: a cyclic lactam (piperidin-2-one) and a reactive iodinated aromatic ring. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and critical applications. We delve into the mechanistic rationale behind its synthesis and explore its utility as a versatile building block, particularly in the realm of palladium- and copper-catalyzed cross-coupling reactions. Its documented role as a precursor to high-value active pharmaceutical ingredients (APIs) such as Lurasidone and Apixaban-related compounds, as well as agrochemicals, underscores its significance in modern synthetic chemistry.[1][2][3][4][5] This document serves as a key resource for chemists and pharmacologists seeking to leverage this compound in their research and development pipelines.
Physicochemical and Structural Properties
1-(4-Iodophenyl)piperidin-2-one is typically a white to off-white crystalline powder.[2][6] Its core structure, confirmed by various spectroscopic methods, provides the foundation for its chemical reactivity and utility. The key physical and chemical identifiers are summarized below for quick reference.
Table 1: Core Properties and Identifiers of 1-(4-Iodophenyl)piperidin-2-one
| Property | Value | Source(s) |
| CAS Number | 385425-15-0 | [1][2][7][8] |
| Molecular Formula | C₁₁H₁₂INO | [2][7][8] |
| Molecular Weight | 301.12 g/mol | [1][7][8][9] |
| Appearance | White to off-white solid/crystalline powder | [2][6] |
| Melting Point | 108-110°C or 168-170°C | [2][6] |
| Boiling Point | 446.1±28.0 °C (Predicted) | [8][10] |
| Density | 1.670 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in most organic solvents (methanol, ethanol, chloroform) | [2] |
| IUPAC Name | 1-(4-iodophenyl)piperidin-2-one | [7] |
| SMILES | C1CCN(C(=O)C1)C2=CC=C(C=C2)I | [6][7][11] |
| InChIKey | OYDSTJMVOOOYDW-UHFFFAOYSA-N | [7][9][11] |
Synthesis and Mechanistic Insights
The construction of the 1-(4-iodophenyl)piperidin-2-one scaffold is an excellent case study in modern amide bond formation and intramolecular cyclization. A prevalent and efficient method involves a two-step, one-pot reaction starting from commercially available 4-iodoaniline and 5-bromovaleryl chloride.[6]
Detailed Synthesis Protocol
This protocol describes the acylation of 4-iodoaniline followed by a base-mediated intramolecular N-alkylation to form the lactam ring.
Step 1: Acylation of 4-Iodoaniline
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Under a nitrogen atmosphere, dissolve 4-iodoaniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).
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Add a non-nucleophilic organic base, such as triethylamine (2.2 eq), to the solution. The purpose of the base is to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards the product.
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Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and prevent potential side reactions.
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Slowly add a solution of 5-bromovaleryl chloride (1.2 eq) in THF dropwise over 30 minutes. The slow addition maintains temperature control.
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After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 16 hours to ensure the completion of the acylation.
Step 2: Intramolecular Cyclization 6. Cool the reaction mixture back to 0°C. 7. Slowly add a strong, non-nucleophilic base, such as potassium tert-butoxide (3.0 eq), in portions. The steric bulk of the tert-butoxide favors the deprotonation of the amide nitrogen over competing side reactions. This deprotonation generates a highly nucleophilic amide anion. 8. The generated anion then undergoes an intramolecular S_N2 reaction, displacing the bromide on the alkyl chain to form the six-membered piperidinone ring. 9. After the addition of the base, the reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification 10. Upon completion, remove the solvent under reduced pressure. 11. Acidify the residue to a pH of 2.0 with 3N HCl and extract the product into an organic solvent like ethyl acetate (3 x volumes). 12. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. 13. Purify the crude solid by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure 1-(4-iodophenyl)piperidin-2-one as an off-white solid.[6] A yield of 48.5% has been reported for this procedure.[6]
Synthesis Workflow Diagram
Caption: Synthetic utility of the aryl-iodide handle.
Key Intermediate in API and Agrochemical Synthesis
The strategic importance of this compound is highlighted by its role as a building block for several commercial products.
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Pharmaceuticals: It is a documented key intermediate in the synthesis of the antipsychotic drug Lurasidone , the antidepressant Venlafaxine , and the anticancer drug Sorafenib . [2]It is also cited as a related intermediate for the anticoagulant Apixaban . [3][5]* Agrochemicals: The piperidinone scaffold and the ability to functionalize the aryl ring make it a valuable precursor for various herbicides and fungicides, contributing to agricultural productivity. [2]
Handling and Storage
For laboratory use, proper handling and storage are essential to maintain the integrity of the compound.
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Storage: For long-term stability, the compound should be stored as a powder at -20°C for up to 3 years. [1]If dissolved in a solvent, it should be stored at -80°C for up to 1 year. [1]* Safety: This product is intended for research purposes only and is not for human or veterinary use. [1][9]Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this chemical.
Conclusion
1-(4-Iodophenyl)piperidin-2-one is more than a simple chemical; it is an enabling tool for synthetic innovation. Its straightforward synthesis, combined with the exceptional versatility of the aryl iodide handle, provides chemists with a reliable and powerful platform for the construction of complex molecular architectures. Its proven application in the synthesis of diverse and important molecules, from life-saving pharmaceuticals to essential agrochemicals, solidifies its status as a high-value intermediate in the chemical sciences.
References
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PubChem. (n.d.). 1-(4-Iodophenyl)piperidin-2-one. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]
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ResearchGate. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines. Retrieved from ResearchGate. [Link]
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ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Publications. [Link]
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The Journal of Organic Chemistry. (n.d.). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. ACS Publications. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-(4-Iodophenyl)-2-Piperidinone: A Versatile Building Block for Organic Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]
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PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
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CBI AxonTracker. (n.d.). 1-(4-Iodophenyl)-2-piperidinone. Retrieved from CBI AxonTracker website. [Link]
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ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from ResearchGate. [Link]
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The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from The Royal Society of Chemistry. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from Wordpress. [Link]
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